molecular formula C10H15N B1608869 3-Phenylbutylamine CAS No. 38135-56-7

3-Phenylbutylamine

Cat. No. B1608869
CAS RN: 38135-56-7
M. Wt: 149.23 g/mol
InChI Key: HJMCIHLESAJJQL-UHFFFAOYSA-N
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Description

3-Phenylbutylamine (3-PBA) is an organic compound belonging to the family of compounds known as amines. It is a chiral molecule, meaning it has two non-superimposable mirror images. 3-PBA has a wide range of applications in the field of science and technology, including synthesis, scientific research, and laboratory experiments. In

Mechanism Of Action

The mechanism of action of 3-Phenylbutylamine is not fully understood. However, it is believed to be involved in the regulation of neurotransmitter levels in the brain. It is thought to interact with several neurotransmitters, including dopamine, serotonin, and norepinephrine. Additionally, 3-Phenylbutylamine is believed to be involved in the regulation of the body’s stress response, as well as the regulation of appetite, mood, and sleep.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Phenylbutylamine are not fully understood. However, it is believed to be involved in the regulation of neurotransmitter levels in the brain. Additionally, 3-Phenylbutylamine is thought to be involved in the regulation of the body’s stress response, as well as the regulation of appetite, mood, and sleep.

Advantages And Limitations For Lab Experiments

The use of 3-Phenylbutylamine in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a highly versatile compound, and it can be used in a variety of applications. However, there are some limitations to the use of 3-Phenylbutylamine in laboratory experiments. It is a highly reactive compound, and it can easily react with other compounds in the laboratory. Additionally, it is a chiral molecule, which can make it difficult to synthesize in large quantities.

Future Directions

The potential future directions for 3-Phenylbutylamine are numerous. Scientists are currently exploring its potential use in the development of new drugs and pharmaceuticals. Additionally, researchers are investigating its potential use in the synthesis of polymers, dyes, and pigments. Finally, researchers are exploring its potential use in the regulation of neurotransmitter levels in the brain, as well as its potential use in the regulation of the body’s stress response, appetite, mood, and sleep.

Scientific Research Applications

3-Phenylbutylamine is used in a variety of scientific research applications. It is used in the synthesis of chiral compounds, which are important in the development of new drugs and pharmaceuticals. It is also used in the synthesis of polymers, which are used in the manufacture of plastics, rubbers, and other materials. Additionally, 3-Phenylbutylamine is used in the synthesis of dyes, pigments, and other materials used in the textile industry.

properties

IUPAC Name

3-phenylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMCIHLESAJJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50959074
Record name 3-Phenylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50959074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylbutylamine

CAS RN

38135-56-7
Record name γ-Methylbenzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38135-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenylbutylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenylbutan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylbutylamine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.892
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Synthesis routes and methods

Procedure details

A mixture of 3-phenylbutyraldehyde (3 ml, 20.18 mmol), ammonium acetate (15 g, 195 mmol) and sodium cyanoborohydride (900 mg, 14.32 mmol) in methanol (50 ml) was stirred overnight under an argon atmosphere. The reaction was acidified to pH 2 by the addition of conc HCl. The solvent was evaporated, dichloromethane and water were added, and the aqueous layer was made basic (pH 12) by the addition of solid potassium hydroxide. Extraction (dichloromethane) and concentration gave the title compound as an oil. ES-MS (m/z): 150.2 (M+H)+; 1H NMR (CDCl3): d 7.40-7.17 (m, 5H, Ph), 2.81 (q, 1H, CH), 2.62 (m, 2H, CH2), 1.76 (dq, 2H, CH2), 1.29 (d, 3H, CH3).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
RC Fuson, HL Jackson… - The Journal of Organic …, 1951 - ACS Publications
… obtained by degradation of this compound to 3- benzyl-N, N-dimethyl-3-phenylbutylamine (IX), which was synthesized by an independent method. The first step in the degradation, …
Number of citations: 8 pubs.acs.org
S Kang, S Park, H Kwon, J Lee, KH Hong, YJ Pu… - Materials Today …, 2021 - Elsevier
… 3-PPhenylpropylamine and 3-phenylbutylamine were purchased from Sigma-Aldrich. HBr solution (48% in water) was purchased from Alfa-aesar. DMSO and toluene were purchased …
Number of citations: 12 www.sciencedirect.com
R Mansfield, C Schmidle - The Journal of Organic Chemistry, 1956 - ACS Publications
… A picrate prepared from the resulting solution of 3-phenylbutylamine melted at 137- 139. Tsukervanik and Grebenyuk7 reported mp 138- 139. …
Number of citations: 3 pubs.acs.org
JL Velázquez-Libera, G Rossino… - Frontiers in …, 2019 - frontiersin.org
… A great green contour in front of the 3-phenylbutylamine, and … the methyl group of the 3-phenylbutylamine in this region, … the methyl group of the 3-phenylbutylamine in this region. …
Number of citations: 19 www.frontiersin.org
B Pecherer, RC Sunbury, LO Randall… - Journal of Medicinal …, 1968 - ACS Publications
All of these structures contain a quaternary carbon atom and a tertiary X-methylamino group separated from the quaternary carbon atom by a two-carbon side chain. The searches for …
Number of citations: 5 pubs.acs.org
CJ Schmidle, RC Mansfield - Journal of the American Chemical …, 1955 - ACS Publications
… N,N - Dimethyl-3 -p-anisyl - 3 - phenylbutylamine (IV) was obtained from the reaction of N,N-dimethy 1-3 - phenyl-3 - buteny lamine (I) with anisóle in the presence of zinc chloride. …
Number of citations: 32 pubs.acs.org
RM Lagidze, NK Iremadze, MS Vashakidze… - Chemistry of Natural …, 1973 - Springer
It has been shown that the transannular reaction of the readily available 3,3,7,7-tetramethyl-1,2;5,6-dibenzocyclooctane-4,8-dione with various aliphatic and aliphatic-aromatic primary …
Number of citations: 1 link.springer.com
PS Skell, RC Woodworth - Journal of the American Chemical …, 1955 - ACS Publications
… N,N-Dimethy 1-3-phenylbutylamine.—Reduction of 75 g. of N,N-dimethyl-3-phenylbutenylamine (I) in 175 ml. … N,N-Dimethyl-3-anisyl-3-phenylbutylamine (IV).—Hydrogen chloride was …
Number of citations: 34 pubs.acs.org
J Vaughan, Jr, J Eichler… - The Journal of Organic …, 1956 - ACS Publications
… A picrate prepared from the resulting solution of 3-phenylbutylamine melted at 137- 139. Tsukervanik and Grebenyuk7 reported mp 138- 139. …
Number of citations: 50 pubs.acs.org
M Sugawara, Y Takekuma, K Isek, K Miyazaki - Journal of pharmaceutical …, 1998 - Elsevier
A general method for predicting the intestinal absorption of a wide range of drugs using multiple regression analysis of their physicochemical properties and the drug-membrane …
Number of citations: 66 www.sciencedirect.com

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